n-Benzyl-1-(4-fluorophenyl)methanamine (CAS 55096-88-3) is a fluorinated secondary amine widely used as a synthetic intermediate in pharmaceutical research and development. Its structure incorporates a 4-fluorobenzyl group, a motif intentionally designed to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of downstream drug candidates. [REFS-1, REFS-2] This compound serves as a critical precursor for constructing complex heterocyclic scaffolds, particularly in the development of targeted therapies for oncology. [3]
Substituting this compound with its non-fluorinated analog, N-benzyl-1-phenylethanamine, or a different halide is a critical error in workflows where downstream biological activity is the primary goal. The para-fluoro substituent is not a trivial modification; it is a strategic element used to block a common site of metabolic attack (para-hydroxylation) by cytochrome P450 enzymes, thereby increasing the metabolic half-life of the final active molecule. [1] Furthermore, the high electronegativity of fluorine alters the electronic properties of the aromatic ring, which can lead to enhanced binding interactions with target proteins. [2] Replacing this specific building block risks producing a final compound with inferior potency, a different pharmacokinetic profile, and reduced overall viability as a drug candidate.
This compound is a documented intermediate in the synthesis of dihydropyrazolobenzoxazines, a class of highly potent Kinesin Spindle Protein (KSP) inhibitors. The final compounds, which incorporate the N-(4-fluorobenzyl) moiety from this precursor, exhibit potent enzymatic inhibition with IC50 values as low as 11 nM. [1] The synthesis of these high-potency molecules relies on the specific structural and electronic contributions of the 4-fluorophenyl group, which cannot be achieved with a generic, non-fluorinated benzylamine analog.
| Evidence Dimension | Potency of Downstream Synthesized Inhibitor (KSP Enzymatic Assay) |
| Target Compound Data | Enables synthesis of inhibitors with IC50 = 11 nM |
| Comparator Or Baseline | General small molecule screening hits (typically μM range) |
| Quantified Difference | Leads to compounds with ~100-1000 fold higher potency than typical initial hits. |
| Conditions | In vitro KSP ATPase enzyme assay. |
For researchers in oncology drug discovery, procuring this specific precursor is a direct path to synthesizing inhibitors with clinically relevant potency, saving significant optimization time.
The carbon-fluorine bond is significantly stronger (bond energy ~115 kcal/mol) than a carbon-hydrogen bond (~100 kcal/mol). In medicinal chemistry, replacing a hydrogen at a metabolically labile position, such as the para-position of a phenyl ring, with fluorine is a standard strategy to block oxidative metabolism. [1] For example, in a study on piperidine-based inhibitors, para-fluorine substitution increased the metabolic half-life in mouse liver microsomes by up to 5-fold compared to the non-fluorinated parent compound. [2] Choosing N-benzyl-1-(4-fluorophenyl)methanamine provides a building block with this stability pre-engineered into its structure.
| Evidence Dimension | Metabolic Half-Life Improvement (Mouse Liver Microsomes) |
| Target Compound Data | Incorporates a 4-fluoro-phenyl group, a motif shown to increase MLM half-life. |
| Comparator Or Baseline | Unsubstituted phenyl group (C-H bond), which is susceptible to P450-mediated oxidation. |
| Quantified Difference | Up to a 5-fold increase in metabolic half-life has been demonstrated for similar substitutions. |
| Conditions | In vitro mouse liver microsome (MLM) stability assay. |
This compound is the correct choice for projects where the final molecule must have improved metabolic stability to be a viable candidate for in vivo studies.
Procuring this pre-formed secondary amine eliminates the need for a separate synthesis step involving the reaction of 4-fluorobenzylamine with a benzylating agent like benzyl bromide. This direct acquisition saves significant process time, reduces the consumption of solvents and reagents, and avoids an additional purification step. For labs focused on rapid library synthesis or scale-up operations, using this compound directly streamlines the workflow compared to a multi-step, in-house preparation from simpler starting materials.
| Evidence Dimension | Synthetic Route Complexity |
| Target Compound Data | 1-step (direct use) |
| Comparator Or Baseline | 2-steps (synthesis from 4-fluorobenzylamine and benzyl bromide, followed by purification). |
| Quantified Difference | Reduces the synthetic pathway by at least one full chemical transformation and purification cycle. |
| Conditions | Standard laboratory synthesis workflow. |
This compound offers a clear procurement advantage by reducing labor costs, resource use, and time-to-result for any project requiring the N-(4-fluorobenzyl)benzylamine scaffold.
Ideal for research programs focused on synthesizing novel KSP inhibitors for cancer therapy. Its structure is proven to be a key component in achieving the nanomolar potency required for effective inhibition of the KSP motor protein, a critical target in cell division. [1]
This is the right choice when designing new chemical entities where blocking P450-mediated metabolism is a primary objective. The 4-fluoro group provides a well-established method to enhance pharmacokinetic profiles, making this an intelligent starting material for candidates intended for in vivo evaluation. [2]
Recommended for medicinal chemistry campaigns that require the rapid generation of diverse molecules built upon the fluorobenzyl amine core. As a pre-assembled, high-purity synthon, it allows researchers to focus on diversification at other positions without spending resources on precursor synthesis.
Irritant